Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro-
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Overview
Description
Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including nitro, amino, and anthracene derivatives, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- typically involves multi-step organic reactions. The process may start with the preparation of the anthracene derivative, followed by the introduction of the amino groups through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid. The final step involves the formation of the benzamide structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. It may serve as a probe or inhibitor in biochemical assays.
Medicine
The compound’s structural features suggest potential pharmacological activities. It could be investigated for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industrial applications, the compound may be used in the development of advanced materials, dyes, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s functional groups may enable it to bind to active sites or interfere with biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Compounds with similar anthracene cores but different substituents.
Benzamide derivatives: Compounds with variations in the benzamide structure.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The uniqueness of Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
39923-22-3 |
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Molecular Formula |
C35H26N4O5 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
N-[5,8-bis(4-methylanilino)-9,10-dioxoanthracen-1-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C35H26N4O5/c1-20-6-12-23(13-7-20)36-28-18-19-29(37-24-14-8-21(2)9-15-24)32-31(28)33(40)26-4-3-5-27(30(26)34(32)41)38-35(42)22-10-16-25(17-11-22)39(43)44/h3-19,36-37H,1-2H3,(H,38,42) |
InChI Key |
TWDBXXGBCZTVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC=C5NC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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